molecular formula C14H8N2Na2O10S2 B100687 DNDS (disodium) CAS No. 15883-59-7

DNDS (disodium)

Cat. No.: B100687
CAS No.: 15883-59-7
M. Wt: 474.3 g/mol
InChI Key: SDCDTWFAOKXZHD-SEPHDYHBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, sodium salt) is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two benzenesulfonic acid groups connected by an ethene bridge, with nitro groups attached to the benzene rings. This compound is commonly used in various industrial and research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, sodium salt) typically involves the reaction of 2,2’-(1,2-ethenediyl)bis(5-nitrobenzenesulfonic acid) with sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its sodium salt form .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, sodium salt) involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its use in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, disodium salt): Similar structure but with two sodium ions.

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, potassium sodium salts): Contains both potassium and sodium ions.

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid): Contains additional azo groups.

Uniqueness

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, sodium salt) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

disodium;5-nitro-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O10S2.2Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCDTWFAOKXZHD-SEPHDYHBSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15883-59-7
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, sodium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4,4'-dinitrostilbene-2,2'-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.